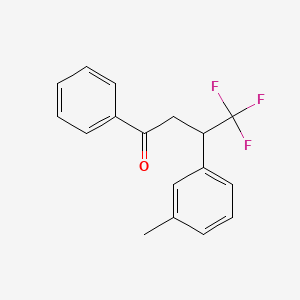
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. This group can influence the compound’s binding affinity to enzymes and receptors, thereby affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: This compound also contains trifluoromethyl groups and is used in similar applications.
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: Another compound with trifluoromethyl groups, used in different chemical reactions.
Uniqueness
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance.
Propiedades
Número CAS |
921932-50-5 |
|---|---|
Fórmula molecular |
C17H15F3O |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H15F3O/c1-12-6-5-9-14(10-12)15(17(18,19)20)11-16(21)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 |
Clave InChI |
CGIJUVCZZGSWSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)
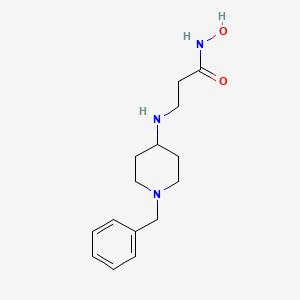
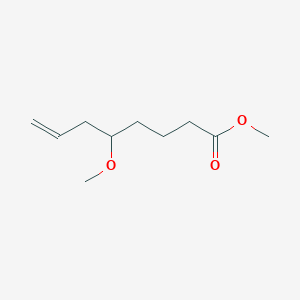
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)


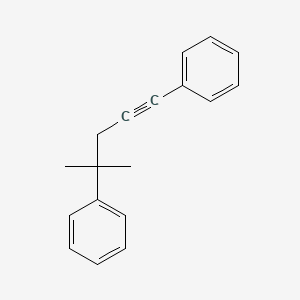

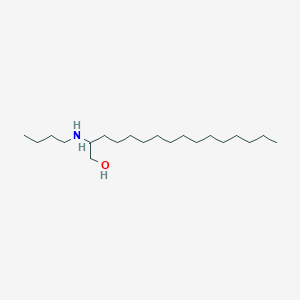
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
